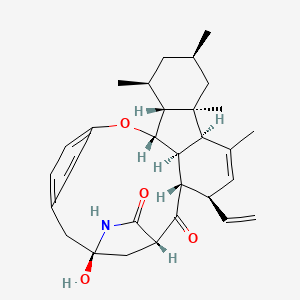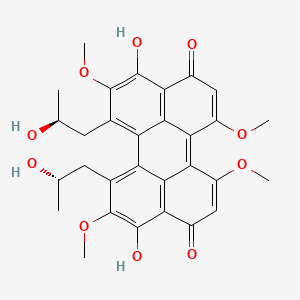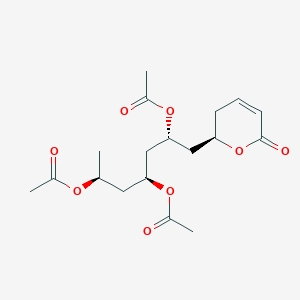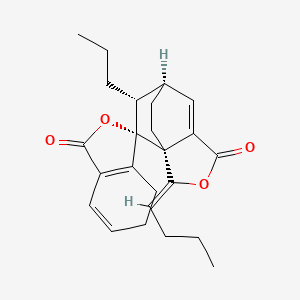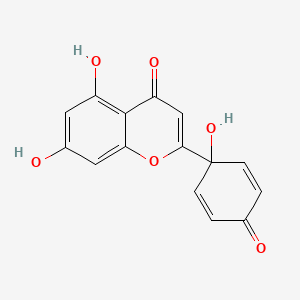
Protoapigenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protoapigenone is a natural product found in Macrothelypteris torresiana with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential in Various Cancer Cell Lines
Protoapigenone, a natural flavonoid, has demonstrated notable anticancer effects. In prostate cancer cells, it has been found to inhibit cell growth and induce apoptosis, potentially useful as a chemotherapeutic agent for prostate cancer (Chang et al., 2008). Similar effects were observed in lung cancer cell lines, with protoapigenone causing DNA damage, apoptosis, and cell cycle arrest (Chiu et al., 2009). Its efficacy extends to ovarian cancer cells, where it selectively targets cancer cells, inducing apoptosis and cell cycle arrest (Chang et al., 2008).
Novel Analogs and Derivatives
RY10-4, a protoapigenone analog, has shown improved anti-proliferative activity in breast cancer cells. It induces autophagy and cell death through the Akt/mTOR pathway, offering insights into novel mechanisms of action (Zhang et al., 2013). Another study reported on the direct semi-synthesis of protoapigenone from apigenin and the synthesis of new derivatives with varied cytotoxic activities against multiple cancer cell lines, indicating potential for further development of anticancer agents (Hunyadi et al., 2011).
Mechanisms of Action and Cellular Effects
Protoapigenone has been shown to induce apoptosis in breast cancer cells by affecting mitochondrial Ca²⁺ influx through the mitochondrial calcium uniporter. This suggests a role for calcium homeostasis in its mechanism of action (Xue et al., 2020). Additionally, protoapigenone can cause oxidative stress and MAPK activation in human breast cancer cells, leading to apoptosis and indicating a role for oxidative stress in its anticancer effects (Chen et al., 2011).
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of protoapigenone is crucial for its development as a therapeutic agent. A study on its determination in rat plasma suggests rapid absorption and provides a method for its quantification, aiding in pharmacokinetic studies (Wei et al., 2013).
Toxicology and Safety
Evaluating the safety of protoapigenone is essential. A study on its acute/subacute oral toxicity showed that the total flavonoid fraction from Macrothelypteris torresiana, including protoapigenone, exhibited low toxicity, indicating its potential safety as a cancer treatment (Huang et al., 2010).
Eigenschaften
Produktname |
Protoapigenone |
|---|---|
Molekularformel |
C15H10O6 |
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)chromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h1-7,17-18,20H |
InChI-Schlüssel |
DLMOVPAUHQQYHA-UHFFFAOYSA-N |
SMILES |
C1=CC(C=CC1=O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Kanonische SMILES |
C1=CC(C=CC1=O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Synonyme |
protoapigenone WYC02 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



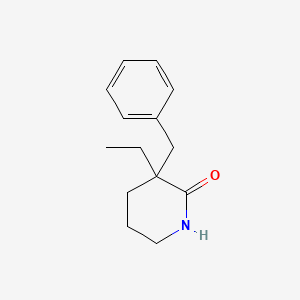
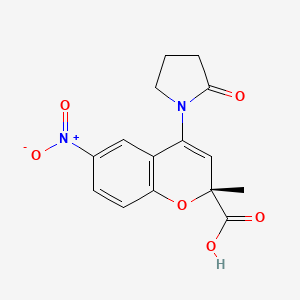
![N-[4-[5-(4-fluorophenyl)-3-methyl-2-methylsulfanylimidazol-4-yl]pyridin-2-yl]acetamide](/img/structure/B1247509.png)
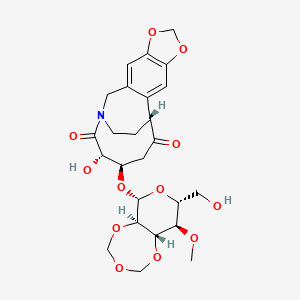
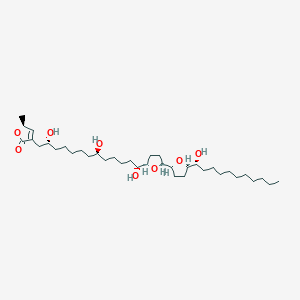
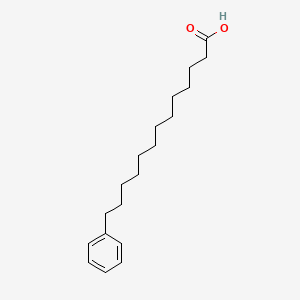
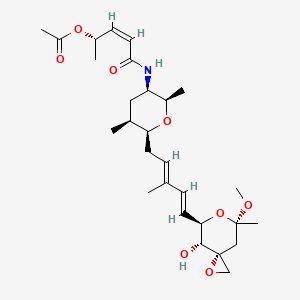
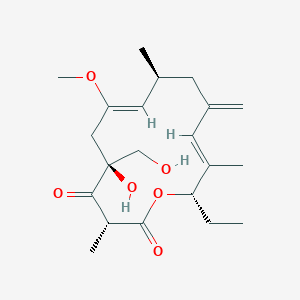
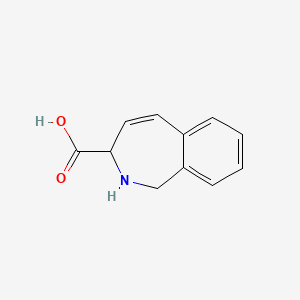
![(2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenoxy]phenyl]propanoic acid](/img/structure/B1247523.png)
